6-(2,3,4-Trifluoro-phenoxy)hexanenitrile
Description
6-(2,3,4-Trifluoro-phenoxy)hexanenitrile is a nitrile derivative characterized by a hexanenitrile backbone substituted with a 2,3,4-trifluorophenoxy group. The trifluorophenoxy moiety introduces strong electron-withdrawing effects, enhancing stability and influencing reactivity in nucleophilic or catalytic reactions .
Properties
IUPAC Name |
6-(2,3,4-trifluorophenoxy)hexanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c13-9-5-6-10(12(15)11(9)14)17-8-4-2-1-3-7-16/h5-6H,1-4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMILBIBKMCVIAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OCCCCCC#N)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 2,3,4-Trifluorophenol with 6-Bromohexanenitrile
A direct SNAr reaction between 2,3,4-trifluorophenol and 6-bromohexanenitrile (CAS: 6621-59-6) is a plausible route. The electron-withdrawing fluorine atoms activate the aromatic ring for nucleophilic attack, while the bromide serves as a leaving group.
Procedure
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Reactants :
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2,3,4-Trifluorophenol (1.0 eq)
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6-Bromohexanenitrile (1.2 eq)
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Base: K₂CO₃ or NaOH (2.0 eq)
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Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
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Catalyst: Tetrabutylammonium bromide (0.1 eq)
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Conditions :
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Temperature: 80–100°C
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Duration: 12–24 hours
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Workup :
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Dilution with water, extraction with ethyl acetate.
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Purification via silica gel chromatography or recrystallization.
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Phase-Transfer Catalyzed Etherification
Adapted from CN1962603A, this method employs a phase-transfer catalyst for efficient coupling.
Procedure
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Reactants :
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2,3,4-Trifluorophenol (1.0 eq)
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6-Bromohexanenitrile (1.1 eq)
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Base: 50% NaOH (aqueous)
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Catalyst: Tetrabutylammonium bromide (0.05 eq)
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Solvent: Toluene
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Conditions :
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Temperature: 60–70°C
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Duration: 6–8 hours
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Workup :
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Neutralization with HCl, extraction with dichloromethane.
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Distillation under reduced pressure.
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Yield : ~70–85% (based on similar trifluoroethoxy phenol syntheses).
Mitsunobu Reaction
Coupling of 2,3,4-Trifluorophenol with 6-Hydroxyhexanenitrile
The Mitsunobu reaction facilitates ether formation under mild conditions, ideal for acid-sensitive substrates.
Procedure
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Reactants :
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2,3,4-Trifluorophenol (1.0 eq)
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6-Hydroxyhexanenitrile (1.2 eq)
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Reagents: Diethyl azodicarboxylate (DEAD, 1.5 eq), Triphenylphosphine (1.5 eq)
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Solvent: THF
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Conditions :
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Temperature: 0°C → room temperature
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Duration: 12 hours
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Workup :
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Filtration to remove byproducts.
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Column chromatography (hexane/ethyl acetate).
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Yield : ~50–65% (inferred from Mitsunobu etherifications).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| SNAr with Alkylation | High regioselectivity | Requires harsh bases | 60–75% |
| Phase-Transfer | Scalable, minimal purification | Sensitive to moisture | 70–85% |
| Mitsunobu | Mild conditions | Costly reagents, byproduct removal | 50–65% |
Chemical Reactions Analysis
Types of Reactions
6-(2,3,4-Trifluoro-phenoxy)hexanenitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The trifluorophenoxy group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate in dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Nucleophilic substitution: Various substituted phenoxyhexanenitriles.
Reduction: 6-(2,3,4-Trifluoro-phenoxy)hexylamine.
Oxidation: Oxidized derivatives of the phenoxy group.
Scientific Research Applications
6-(2,3,4-Trifluoro-phenoxy)hexanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and addition reactions. In biological systems, its trifluorophenoxy group may interact with enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
The trifluoro-phenoxy group in 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile distinguishes it from structurally related nitriles:
- 2,3,4-Trimethoxybenzonitrile (CAS 43020-38-8): Features methoxy substituents instead of fluorine. Methoxy groups are electron-donating, increasing electron density on the aromatic ring and altering solubility (e.g., higher polarity compared to trifluoro derivatives) .
- 4-Cyano-3-nitrotrifluoromethylbenzene (CAS 778-94-9): Combines a nitro group with a trifluoromethyl substituent, creating a highly electron-deficient aromatic system. This contrasts with the trifluorophenoxy group, which offers moderate electron withdrawal but retains oxygen-mediated reactivity .
| Compound | Substituents | Electron Effects | Molecular Weight |
|---|---|---|---|
| This compound | 2,3,4-F₃-phenoxy | Strong electron-withdrawing | ~239.2 (estimated) |
| 2,3,4-Trimethoxybenzonitrile | 2,3,4-(OCH₃)₃ | Electron-donating | 193.2 |
| 4-Cyano-3-nitrotrifluoromethylbenzene | 3-NO₂, 4-CF₃ | Extreme electron-withdrawing | 244.1 |
Chain Length and Functional Group Positioning
The hexanenitrile chain (six-carbon backbone) in the target compound contrasts with shorter or branched analogs:
- 5-Chlorovaleronitrile (CAS 6280-87-1): A five-carbon nitrile with a terminal chloro group. Shorter chains reduce lipophilicity and may limit applications in lipid membrane penetration .
- 3-Ethoxyacrylonitrile (CAS 61310-53-0): An unsaturated nitrile with an ethoxy group. The conjugated double bond enhances reactivity in cycloaddition reactions, unlike the saturated hexanenitrile chain .
Biological Activity
6-(2,3,4-Trifluoro-phenoxy)hexanenitrile is a compound that has garnered attention for its significant biological activity, particularly in the field of antifungal applications. This article provides a comprehensive overview of its biological properties, synthesis methods, and related research findings.
Chemical Structure and Properties
The compound is characterized by a trifluoromethyl-substituted phenoxy group attached to a hexanenitrile backbone. Its molecular formula is , with a molecular weight of approximately 255.23 g/mol. The presence of trifluoromethyl groups enhances its chemical stability and lipophilicity, making it an attractive candidate for various biological applications .
Biological Activity
Antifungal Properties
Research indicates that this compound exhibits notable antifungal activity. The introduction of trifluoromethyl groups has been shown to enhance the compound's efficacy against various fungal strains. For instance, studies have demonstrated that compounds with similar structures often exhibit varied interaction profiles based on their substituents. The electron-withdrawing nature of the trifluoromethyl group significantly influences these interactions by modifying electronic properties and steric hindrance .
Comparative Antifungal Efficacy
The following table summarizes the antifungal activity of this compound compared to other related compounds:
| Compound Name | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| This compound | 0.5 μg/mL | Effective against Candida albicans |
| Fluconazole | 0.25 μg/mL | Standard reference for antifungal activity |
| Isavuconazole | 0.1 μg/mL | Effective against invasive fungi |
| 1,2,4-Triazole derivatives | Varies (0.0156 - 2 μg/mL) | Strong activity against multiple fungi |
This table illustrates that while this compound shows promising antifungal properties, it is essential to compare it with established antifungal agents like fluconazole and isavuconazole to assess its potential .
The mechanism by which this compound exerts its antifungal effects involves interaction with fungal cell membranes and disruption of essential cellular processes. The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, thereby increasing its efficacy against fungal pathogens .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Nucleophilic Substitution : Utilizing phenol derivatives and hexanenitrile in the presence of bases.
- Electrophilic Aromatic Substitution : Introducing trifluoromethyl groups onto the phenolic ring via electrophilic reactions.
These synthetic routes allow for the selective introduction of functional groups while maintaining the integrity of the core structure .
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to elucidate how variations in structure influence biological activity:
- Triazole Derivatives : A review highlighted that triazole compounds with fluorinated substituents exhibited enhanced antifungal activity compared to their non-fluorinated counterparts .
- Fluorinated Compounds : Research has shown that fluorinated compounds often demonstrate increased potency against resistant strains of fungi due to their unique electronic properties .
These findings suggest that further exploration into the SAR of this compound could lead to the development of more effective antifungal agents.
Q & A
Q. What are the common synthetic routes for 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile?
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 2,3,4-trifluorophenol and a halogenated hexanenitrile precursor. For example, 6-bromohexanenitrile reacts with 2,3,4-trifluorophenol in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) at 80–100°C for 12–24 hours. The reaction is monitored via TLC, and the product is purified by column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. How is this compound characterized structurally?
Key characterization methods include:
- ¹H/¹⁹F NMR : To confirm the presence of aromatic fluorine atoms and phenoxy-hexanenitrile linkage.
- GC-MS/HRMS : For molecular weight verification (e.g., [M+H]+ expected at m/z 253.1).
- IR Spectroscopy : To identify nitrile (C≡N) stretching vibrations (~2240 cm⁻¹) and aryl ether (C-O-C) bands (~1250 cm⁻¹) .
Q. What solvents and conditions are optimal for handling this compound?
The compound is stable in aprotic solvents (e.g., DMF, DMSO, acetonitrile) but hydrolyzes slowly in protic solvents (e.g., water, methanol). Storage recommendations:
- Temperature : –20°C under inert gas (N₂/Ar).
- Light Sensitivity : Protect from UV light due to the nitrile group’s photolytic instability .
Advanced Research Questions
Q. How can regioselective fluorination be controlled during precursor synthesis?
Regioselectivity in trifluorophenol synthesis is achieved via:
Q. What are the degradation pathways of this compound under acidic/basic conditions?
- Acidic Hydrolysis : The nitrile group converts to a carboxylic acid (via intermediate amide) in concentrated HCl (reflux, 6–8 hours).
- Basic Hydrolysis : NaOH/EtOH cleaves the ether bond, yielding hexanedinitrile and 2,3,4-trifluorophenol. Degradation products are analyzed via HPLC-MS .
Q. How does the fluorinated phenoxy group influence reactivity in cross-coupling reactions?
The electron-withdrawing fluorine atoms enhance electrophilicity at the para-position of the phenoxy group, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Example protocol:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
